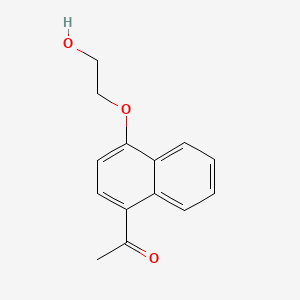
1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- is a chemical compound with the molecular formula C14H14O3. It is known for its versatile applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes. This compound is characterized by its unique structure, which includes an acetonaphthone core substituted with a hydroxyethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- typically involves the reaction of 1-acetonaphthone with ethylene glycol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the hydroxyethoxy group. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of 1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- is often carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions: 1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like alkoxides and amines are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: The compound is utilized in the production of dyes, fragrances, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group enhances its solubility and reactivity, allowing it to participate in various biochemical processes. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1’-Hydroxy-2’-acetonaphthone: This compound shares a similar acetonaphthone core but differs in the position and type of substituent.
2-Acetyl-1-naphthol: Another related compound with a hydroxyl group at a different position on the naphthalene ring.
Uniqueness: 1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- is unique due to the presence of the hydroxyethoxy group, which imparts distinct chemical and physical properties
Properties
CAS No. |
7770-79-8 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-[4-(2-hydroxyethoxy)naphthalen-1-yl]ethanone |
InChI |
InChI=1S/C14H14O3/c1-10(16)11-6-7-14(17-9-8-15)13-5-3-2-4-12(11)13/h2-7,15H,8-9H2,1H3 |
InChI Key |
QHVYMDPABLEVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C2=CC=CC=C21)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


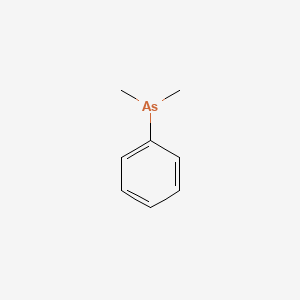
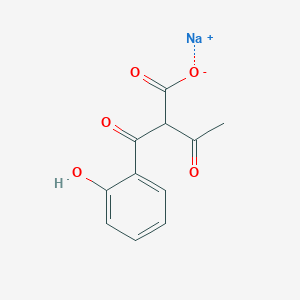
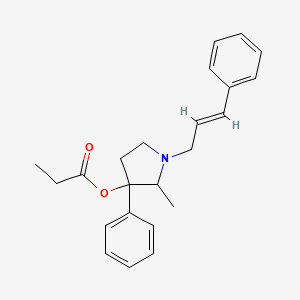
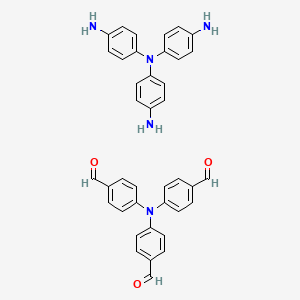
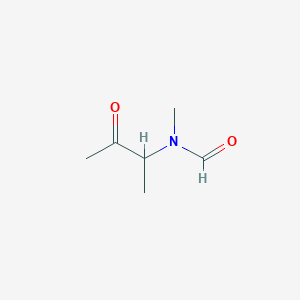
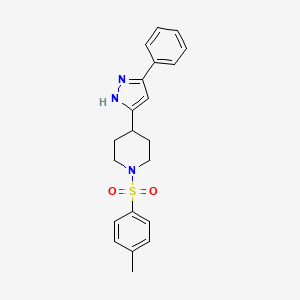
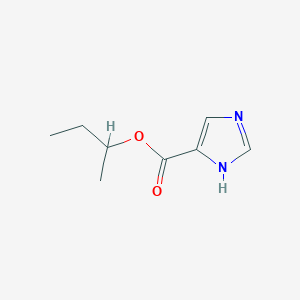
![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl]methyl benzoate](/img/structure/B13791908.png)
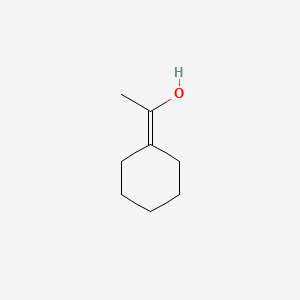
![6-{[2-(4-Benzylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B13791915.png)
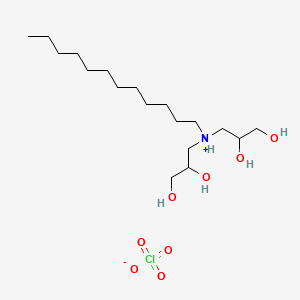
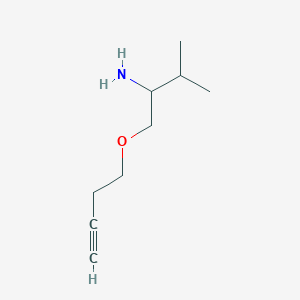
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13791929.png)
![(1R,2R,4S,5R,6S)-4-methyl-7-methylidenetricyclo[4.3.2.01,5]undecane-2,5-diol](/img/structure/B13791931.png)
